Obeldesivir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

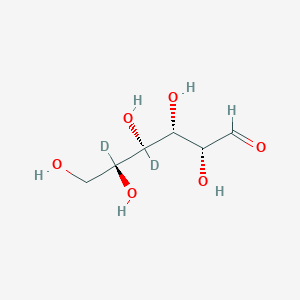

The synthesis of obeldesivir involves the esterification of GS-441524 with isobutyric acid. The process begins with the protection of the hydroxyl groups on GS-441524 using acetonide protection. This intermediate is then coupled with isobutyric acid using carbodiimide as a coupling agent. The final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Obeldesivir undergoes hydrolysis to release its parent nucleoside, GS-441524. This hydrolysis is facilitated by esterases present in the body . The released GS-441524 is then phosphorylated to its active triphosphate form, GS-443902, which exhibits broad-spectrum antiviral activity .

Common Reagents and Conditions

Hydrolysis: Esterases in the body

Phosphorylation: Nucleoside kinase, adenylate kinase, and nucleotide diphosphate kinase

Major Products Formed

Hydrolysis Product: GS-441524

Phosphorylation Product: GS-443902

Applications De Recherche Scientifique

Obeldesivir has shown significant potential in the treatment of COVID-19. It is being investigated for its efficacy in reducing viral load and preventing lung pathology in various animal models, including mice and monkeys . Additionally, this compound has demonstrated antiviral activity against multiple coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV . Its oral bioavailability makes it a promising candidate for outpatient treatment, reducing the need for intravenous administration .

Mécanisme D'action

Obeldesivir is hydrolyzed to GS-441524, which is then converted to GS-443902, an active triphosphate form. GS-443902 acts as an ATP analogue and inhibits the RNA-dependent RNA polymerase of the virus, thereby blocking viral RNA synthesis . This mechanism is similar to that of remdesivir, but this compound offers the advantage of oral administration due to its improved bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Remdesivir: An intravenous antiviral drug that also releases GS-443902 but through a different metabolic pathway.

Molnupiravir: An oral antiviral drug that targets the viral RNA-dependent RNA polymerase through a different mechanism.

Nirmatrelvir: An inhibitor of the SARS-CoV-2 3CL main protease, administered in combination with ritonavir.

Uniqueness of Obeldesivir

This compound stands out due to its oral bioavailability, which allows for easier administration compared to remdesivir. Its ability to be metabolized by enzymes evenly expressed throughout the body, rather than being concentrated in the liver, provides a more consistent therapeutic effect .

Propriétés

Numéro CAS |

2647441-36-7 |

|---|---|

Formule moléculaire |

C16H19N5O5 |

Poids moléculaire |

361.35 g/mol |

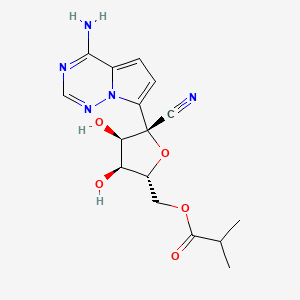

Nom IUPAC |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1 |

Clé InChI |

YIHPGVCWGSURHO-VSBTWAGUSA-N |

SMILES isomérique |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

SMILES canonique |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)